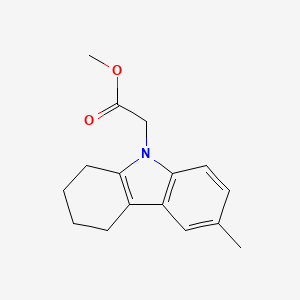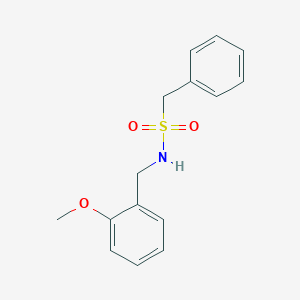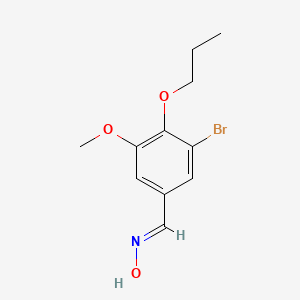
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine (EMPG) is a chemical compound that belongs to the class of NMDA receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine derivatives have been utilized in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, demonstrating their potential in creating diverse chemical structures (Andersen, Ghattas, & Lawesson, 1983).
Agricultural Applications :
- In the context of agriculture, derivatives of this compound, specifically glyphosate [N-(phosphonomethyl)-glycine], have been studied for their environmental impact and transport through soil and water systems (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Medical Research :
- In medical research, the identification of N-ethylglycine in the urine of cancer patients with metastatic bone disease highlights the potential of this compound derivatives in diagnostic applications (Tsuruta et al., 2007).
Material Science :
- Research in material science has explored the use of derivatives of this compound, such as the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in micellar electrokinetic capillary chromatography, showcasing their potential in analytical chemistry (de Ridder, Damin, Reijenga, & Chiari, 2001).
Biochemical Research :
- In biochemical research, studies on the interaction of glyphosate (a derivative of this compound) with plant and microbial enzymes have provided insights into the mechanisms of herbicide resistance and enzyme inhibition (Comai, Sen, & Stalker, 1983).
Pharmacological Research :
- Pharmacologically, derivatives like Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of [4-Phenyl-1(propylsulfonyl)piperidin-4-yl]methyl Benzamides, have been studied for their in vivo efficacy, indicating the potential of this compound in the development of new therapeutic agents (Lindsley et al., 2006).
Propiedades
IUPAC Name |
2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-18(15,16)12(8-11(13)14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQMBSAMGVNBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)


![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)


![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)